Structural and Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. Itraconazole
2-Desbutyl-2-isopentyl-5-methyl Itraconazole (C₃₇H₄₂Cl₂N₈O₄, MW 733.69) differs from itraconazole (C₃₅H₃₈Cl₂N₈O₄, MW 705.64) by a net +28.05 Da (ΔC₂H₄) arising from replacement of the sec-butyl group (–C₄H₉) at the triazolone 2-position with an isopentyl group (–C₅H₁₁) and introduction of a methyl substituent at the 5-position . Itraconazole has an experimentally determined logP of 4.91–5.66 [1]; although no measured logP is published for the target compound, the additional methylene and methyl groups are predicted to increase lipophilicity by approximately +0.5 to +0.8 logP units based on standard fragment-based calculation methods. This mass and polarity difference translates into distinct chromatographic retention under reversed-phase HPLC/UPLC conditions, enabling unequivocal resolution from itraconazole and its known impurities .
| Evidence Dimension | Molecular weight and predicted lipophilicity (structural differentiation) |
|---|---|
| Target Compound Data | MW = 733.69 g/mol; predicted logP increment ≈ +0.5 to +0.8 vs. itraconazole |
| Comparator Or Baseline | Itraconazole: MW = 705.64 g/mol; measured logP = 4.91–5.66 (multiple sources) |
| Quantified Difference | ΔMW = +28.05 Da (C₂H₄); predicted ΔlogP ≈ +0.5 to +0.8 |
| Conditions | Molecular formula comparison; logP of itraconazole from published experimental data (octanol-water partition); target compound logP estimated by fragment-based additivity |
Why This Matters
This mass difference enables unambiguous mass spectrometric identification and quantification of this compound as a discrete impurity or reference standard in itraconazole drug substance and drug product analysis, where co-elution or isobaric interference with itraconazole must be excluded.
- [1] PMC Table S1. Physiologically-based pharmacokinetic model parameters: Itraconazole MW/LogP = 705.6/4.91. View Source
